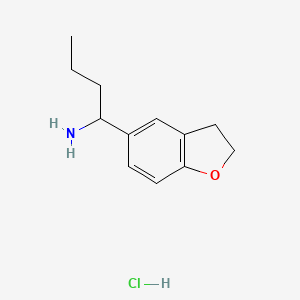
1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride
Vue d'ensemble
Description
1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride, also known as DBM-H, is a synthetic compound that belongs to the benzofuran family. It is a stimulant of the cathinone class that has been sold online as a designer drug . The molecular formula of this compound is C12H18ClNO and it has a molecular weight of 227.73 g/mol .
Applications De Recherche Scientifique
Synthesis and Characterization
One research direction focuses on the synthesis and characterization of derivatives and analogs of 1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride. Studies have developed methods for synthesizing related compounds, which serve as building blocks for further chemical investigations and potential applications in drug discovery and development. For instance, a study on the synthesis of methyl 7-aryl(hetaryl, cyclohexenyl)-10-(1,3-benzodioxol-5-yl)-8-oxo-7,8,9,10,11,12-hexahydro-benzo[b][1,7]phenanthroline-9-carboxylates highlights the regioselective and stereoselective condensation processes, yielding mixtures of cis- and trans-isomeric products (N. Kozlov & A. B. Tereshko, 2013).
Analytical and Spectroscopic Studies
Another avenue of research involves analytical and spectroscopic studies to identify and characterize new derivatives of this compound. For example, the identification of substituted phenethylamine derivatives, including 5-(2-methylaminopropyl)-2,3-dihydrobenzofuran, underscores the utility of advanced analytical techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance spectroscopy (NMR) in elucidating the structures of novel compounds (Cui-mei Liu et al., 2017).
Biological and Pharmacological Potential
Research into the biological and pharmacological potential of 1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride and its derivatives has shown promise. Studies have examined the cytotoxicity of related compounds against cancer cells, exploring their potential as antineoplastic agents. For instance, the synthesis and evaluation of novel compounds for their cancer cell growth inhibitory properties highlight the significance of structural modifications on biological activity. Compounds have been tested against a variety of cancer cell lines, demonstrating varying levels of efficacy and indicating potential pathways for the development of new anticancer therapies (G. Pettit et al., 2003).
Orientations Futures
Benzofuran compounds, including 1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride, have potential applications in many aspects of drug discovery due to their wide array of biological activities . Future research could focus on exploring these biological activities further and developing benzofuran derivatives as potential therapeutic agents.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-3-11(13)9-4-5-12-10(8-9)6-7-14-12;/h4-5,8,11H,2-3,6-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAYQJZFFSPGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid](/img/structure/B1457902.png)
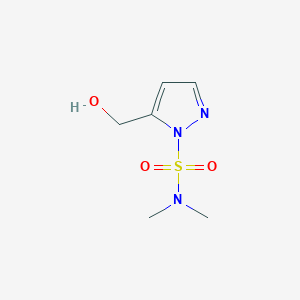
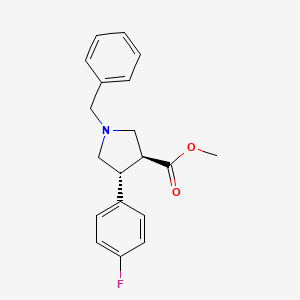
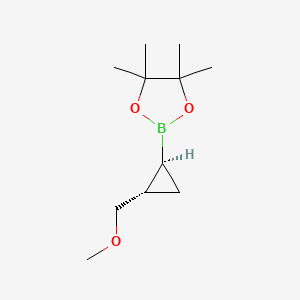

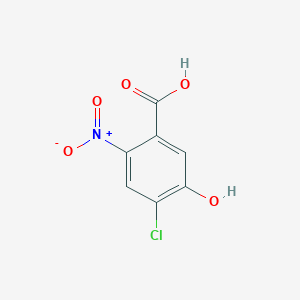
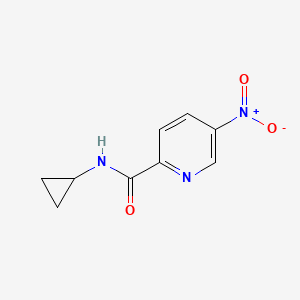

![8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1457916.png)
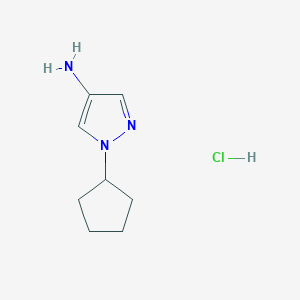

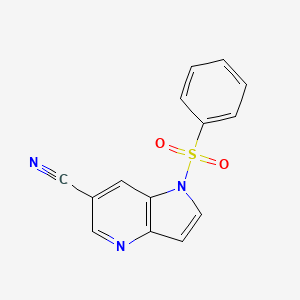
![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1457920.png)
